AGN 194310

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AGN-194310 implique plusieurs étapes, commençant par la préparation de la structure de base du benzothiopyrane. Les étapes clés comprennent:

- Formation du noyau benzothiopyrane par des réactions de cyclisation.

- Introduction du groupe éthynyle à la position appropriée sur le cycle benzothiopyrane.

- Couplage du benzothiopyrane substitué par un éthynyle avec des dérivés de 4-éthylphényl et d'acide benzoïque .

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour s'assurer que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de l'AGN-194310 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes automatisés pour un contrôle précis des conditions de réaction et de techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'AGN-194310 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le cycle benzothiopyrane.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, souvent en présence de catalyseurs.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'AGN-194310 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications De Recherche Scientifique

AGN194310 is a synthetic retinoid analog and pan-RAR antagonist that has been investigated for various applications, primarily in the realm of cancer research and dermatology . It functions by binding to retinoic acid receptors (RARs) and blocking the gene transcriptional activity induced by RAR agonists .

Scientific Research Applications

Cancer Research

- Prostate Cancer: AGN194310 has demonstrated the ability to induce apoptosis in prostate cancer cells, while exhibiting a less potent effect on normal prostate epithelial cells . In studies involving prostate carcinoma cells from patients, the compound abolished growth in 14 out of 14 patients, with half-maximal inhibition between 200 and 800 nM . It had similar effects on prostate carcinoma lines LNCaP, DU-145, and PC-3 at approximately 250 nM .

- Breast Cancer: The pan-RAR antagonist AGN194310 has been shown to prevent colony formation in breast cancer cell lines MCF7 and MDA-MB-231 .

- Pediatric Brain Tumors: AGN194310 has shown effectiveness against pediatric brain tumors .

- Mechanism of Action: Studies indicate that AGN194310 arrests cells in the G1 phase of the cell cycle, leading to apoptosis within three days . This apoptosis is caspase-independent, meaning caspases are neither cleaved nor activated during the process .

- Cancer Stem Cells: Antagonizing RARγ, a specific retinoic acid receptor, can induce necroptosis (a form of programmed cell death) in cancer stem cells .

Dermatology

AGN-194310 has been investigated for the treatment of skin conditions such as psoriasis and acne . It has reached phase III clinical trials for psoriasis and phase II trials for acne .

Neutropenia

AGN194310 may increase neutrophil production, which may benefit patients with neutropenia, including those with chemotherapy-provoked neutropenia .

Methods of Analysis

- Cell Growth Analysis: Cell suspensions are plated into microtitre plates and treated with retinoids. The number of viable cells is assessed by measuring cellular ATP levels .

- Cell Cycle Status: Measured by staining harvested cells with propidium iodide (PI) .

- Apoptosis Measurement: Apoptotic cells are identified using the TUNEL assay. Changes to the mitochondrial membrane potential are measured after treatment with AGN194310 .

- Caspase Studies: The pan-caspase inhibitor Z-VAD-FMK is used to investigate the involvement of caspases in AGN194310-induced apoptosis .

Data Table

| Application | Cell Type/Condition | IC50 Value |

|---|---|---|

| Prostate Cancer | LNCaP, DU-145, PC-3 | ~250 nM |

| Prostate Cancer | Primary cells from PCa patient | 4.7 × 10-7M |

| Breast Cancer | MCF7, MDA-MB-231 | Not specified, but effective |

| Pediatric Brain Tumors | Not specified | Not specified, but effective |

*IC50 values represent the concentration required for half-maximal inhibition.

Case Studies

- In a study, AGN194310 abolished the growth of prostate carcinoma cells from 14 out of 14 patients .

- AGN194310 inhibited the growth of primary prostate carcinoma cells more effectively than ATRA .

Safety and Toxicity

Mécanisme D'action

AGN-194310 exerts its effects by binding to retinoic acid receptors (RARα, RARβ, and RARγ) with high affinity. This binding prevents the activation of these receptors by their natural ligand, all-trans retinoic acid. As a result, AGN-194310 inhibits the transcriptional activity mediated by retinoic acid receptors, leading to altered gene expression and subsequent biological effects such as inhibition of cell growth and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

AGN 193109: Un autre antagoniste des récepteurs de l'acide rétinoïque avec des affinités de liaison similaires.

Tamibarotene: Un rétinoïde synthétique ayant une activité sélective envers les récepteurs de l'acide rétinoïque.

BMS 493: Un antagoniste pan-récepteur de l'acide rétinoïque avec des activités biologiques comparables

Unicité

L'AGN-194310 est unique en raison de sa forte affinité pour les trois sous-types de récepteurs de l'acide rétinoïque et de ses puissants effets inhibiteurs sur la transcription médiée par les récepteurs de l'acide rétinoïque. Cela en fait un outil précieux pour étudier la signalisation des récepteurs de l'acide rétinoïque et un agent thérapeutique potentiel pour les maladies impliquant une dysrégulation des récepteurs de l'acide rétinoïque .

Activité Biologique

AGN 194310, a potent pan-antagonist of retinoic acid receptors (RARs), has garnered significant attention in the field of cancer research due to its unique mechanism of action and biological effects. This article explores the compound's biological activity, focusing on its binding affinity, effects on cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its high affinity for all three RAR isoforms—RARα, RARβ, and RARγ—with dissociation constants (Kd) reported at approximately 3 nM, 2 nM, and 5 nM, respectively . It acts as a competitive antagonist, effectively inhibiting the transcriptional activity induced by retinoic acid and other agonists.

The primary mechanism through which this compound exerts its effects is by binding to RARs and blocking their activation. This inhibition leads to significant alterations in cellular processes such as apoptosis and cell cycle regulation. Studies have shown that this compound induces G1 phase arrest in prostate carcinoma cells, followed by apoptosis characterized by mitochondrial depolarization and DNA fragmentation .

Effects on Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of various prostate cancer cell lines, including LNCaP, DU-145, and PC-3. The compound shows a half-maximal inhibitory concentration (IC50) ranging from 16 nM to 34 nM across these lines . Notably, it has been reported to be 12-22 times more potent than all-trans retinoic acid (ATRA) in inhibiting colony formation in these cells .

Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) | Relative Potency vs ATRA |

|---|---|---|

| LNCaP | 16 ± 5 | ~20-fold more potent |

| DU-145 | 34 ± 7 | ~20-fold more potent |

| PC-3 | 18 ± 6 | ~20-fold more potent |

Induction of Apoptosis

Research indicates that this compound not only halts cell proliferation but also triggers apoptosis in cancer cells. In LNCaP cells treated with this compound, apoptosis was observed within three days, with markers indicating caspase-independent pathways . The compound's ability to induce apoptosis without activating caspases suggests potential for therapeutic use in cancers resistant to conventional treatments.

In Vivo Studies

In animal models, this compound has shown promise in enhancing hematopoietic progenitor cell populations. Treatment led to a significant increase in granulocyte progenitor cells within the bone marrow of mice . This effect indicates potential applications beyond oncology, particularly in hematological disorders.

Case Studies and Clinical Implications

Clinical relevance is underscored by findings from studies involving patient-derived prostate carcinoma cells. This compound effectively inhibited growth across all tested patient samples, reinforcing its potential as a therapeutic agent in treating advanced prostate cancer . The differential effects on malignant versus normal prostate epithelial cells highlight its specificity and reduced toxicity profile compared to traditional therapies.

Propriétés

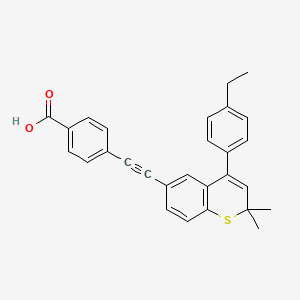

IUPAC Name |

4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUPKWKWYWOMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229961-45-9 | |

| Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-194310 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.